molecular formula C14H22N2O4S B5204991 N~1~-ethyl-N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide

N~1~-ethyl-N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide

Cat. No. B5204991
M. Wt: 314.40 g/mol
InChI Key: YIUJDMXJRAXKJX-UHFFFAOYSA-N
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Description

N~1~-ethyl-N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide, also known as AG1478, is a synthetic compound that has been widely used in scientific research. It is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in the regulation of cell proliferation, differentiation, and survival.

Mechanism of Action

N~1~-ethyl-N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide selectively inhibits the tyrosine kinase activity of EGFR by binding to its ATP-binding site. This prevents the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways, leading to the inhibition of cell proliferation and survival.
Biochemical and physiological effects:
N~1~-ethyl-N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit angiogenesis and metastasis. In addition, EGFR inhibition by N~1~-ethyl-N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide has been shown to affect the development and function of the nervous system, leading to impaired learning and memory, altered synaptic plasticity, and decreased neurogenesis. Moreover, N~1~-ethyl-N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide has been shown to impair wound healing and tissue regeneration, possibly by inhibiting the migration and proliferation of epithelial and mesenchymal cells.

Advantages and Limitations for Lab Experiments

N~1~-ethyl-N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide is a highly selective and potent inhibitor of EGFR tyrosine kinase, making it a valuable tool for investigating the role of EGFR in various cellular processes. However, it is important to note that N~1~-ethyl-N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide may have off-target effects and may not fully recapitulate the effects of genetic EGFR inhibition. Moreover, the use of N~1~-ethyl-N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide in animal studies may be limited by its poor solubility and bioavailability.

Future Directions

There are several future directions for the use of N~1~-ethyl-N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide in scientific research. First, the development of more potent and selective EGFR inhibitors may lead to the identification of new therapeutic targets for cancer treatment. Second, the use of N~1~-ethyl-N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide in combination with other targeted therapies may enhance their efficacy and reduce the development of drug resistance. Third, the investigation of the effects of EGFR inhibition on the nervous system may lead to the development of new treatments for neurological disorders. Fourth, the use of N~1~-ethyl-N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide in tissue engineering and regenerative medicine may lead to the development of new strategies for promoting tissue repair and regeneration. Finally, the identification of new off-target effects of N~1~-ethyl-N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide may lead to the discovery of new biological pathways and targets.

Synthesis Methods

N~1~-ethyl-N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide can be synthesized by reacting 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with N~1~-ethyl-N~2~-methylglycinamide in the presence of a base such as triethylamine. The reaction yields N~1~-ethyl-N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide as a white crystalline solid with a purity of over 99%.

Scientific Research Applications

N~1~-ethyl-N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide has been extensively used in scientific research to investigate the role of EGFR in various cellular processes. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential therapeutic agent for cancer treatment. Moreover, N~1~-ethyl-N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide has also been used to study the effects of EGFR inhibition on the development and function of the nervous system, as well as on wound healing and tissue regeneration.

properties

IUPAC Name

N-ethyl-2-[(2-methoxy-4,5-dimethylphenyl)sulfonyl-methylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-6-15-14(17)9-16(4)21(18,19)13-8-11(3)10(2)7-12(13)20-5/h7-8H,6,9H2,1-5H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUJDMXJRAXKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-[(2-methoxy-4,5-dimethylphenyl)sulfonyl-methylamino]acetamide

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